(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 32667-89-3
VCID: VC15897975
InChI: InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1
SMILES:
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid

CAS No.: 32667-89-3

Cat. No.: VC15897975

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid - 32667-89-3

Specification

CAS No. 32667-89-3
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name (2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1
Standard InChI Key MDBKOWLNEJOEAD-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O

Introduction

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C16H16N2O4 and a molecular weight of 300.31 g/mol. Its IUPAC name is (2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid, and it is classified as an amino acid derivative due to the presence of both amino and acetamido functional groups. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology.

Structural Features

The molecular structure of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid features a naphthalene ring, an amino group, and an acetamido group. These structural elements contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
IUPAC Name(2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid
InChI KeyMDBKOWLNEJOEAD-ZDUSSCGKSA-N

Synthesis

The synthesis of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid typically involves several steps. A common synthetic route begins with naphthalen-1-yl acetic acid, which undergoes a reaction with an amino acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like carbonyldiimidazole to facilitate the formation of the desired product.

Biological Interactions and Applications

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can interact with specific molecular targets within biological systems, such as proteins or enzymes, altering their activity. This interaction is crucial for understanding its role in biochemical pathways and potential therapeutic applications. The compound is often utilized in research settings as a building block in organic synthesis and to study biological interactions.

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